molecular formula C21H16Cl2N2O2 B11536114 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B11536114
M. Wt: 399.3 g/mol
InChI Key: MPWPMMNKVRTVER-ZVHZXABRSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the chlorine atoms can be replaced by other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. The molecular pathways involved include the inhibition of enzyme activity through coordination with metal ions, leading to the disruption of biological processes .

Comparison with Similar Compounds

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can be compared with other Schiff bases such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties.

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-18-13-7-8-15(19(18)23)14-24-25-20(26)21(27,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,27H,(H,25,26)/b24-14+

InChI Key

MPWPMMNKVRTVER-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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